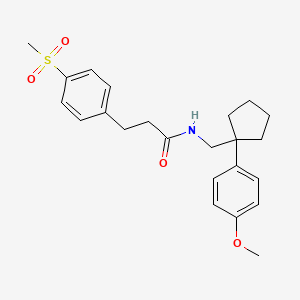

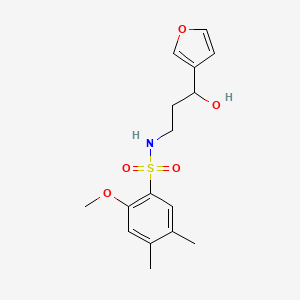

![molecular formula C17H14FN3S2 B2853489 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-37-9](/img/structure/B2853489.png)

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities . Fluorine atoms are often added to organic compounds to improve their stability and enhance their biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be used to synthesize isoxazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications

Security Ink Development

A novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, was prepared through Suzuki coupling and Wittig reaction, demonstrating potential as a security ink. Its intense solid-state emission and mechano-chromic activity, induced by mechanical force or pH stimuli, offer unique properties for anti-counterfeiting measures without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Cancer Cell Cycle Regulation

Isoxazole derivatives of benzothiazol-2-amine were synthesized and demonstrated anti-cancer activity through p53 activation via mitochondrial-dependent pathways, inducing G2/M cell cycle arrest and apoptosis in cancer cell lines. This highlights the therapeutic potential of benzothiazol-2-amine derivatives in cancer treatment (R. Kumbhare et al., 2014).

Organic Semiconductor Applications

The synthesis and implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for optoelectronic devices demonstrate the chemical's adaptability in materials science. These derivatives enable high-performance semiconductors, applicable in transistors and solar cells, showcasing the potential of fluorinated benzothiazol-2-amine compounds in advanced technological applications (Zhihua Chen et al., 2016).

Antimicrobial and Anticancer Activities

Fluorinated benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, including 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, exhibited promising results against various human cancer cell lines and microbial strains, indicating their potential in pharmaceutical applications and drug development (R. Kumbhare et al., 2014).

Analytical and Chemical Sensing

The development of fluorescent probes based on benzothiazole derivatives for the detection of iron ions demonstrates the utility of these compounds in analytical chemistry. These probes exhibit high selectivity and sensitivity for iron ions, showcasing the potential for developing advanced chemical sensors and diagnostic tools (Yi-Fei Wei, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3S2/c1-9(2)10-6-7-12-14(8-10)23-16(19-12)21-17-20-15-11(18)4-3-5-13(15)22-17/h3-9H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTKGVFWHRNHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

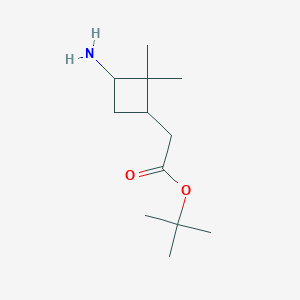

![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)

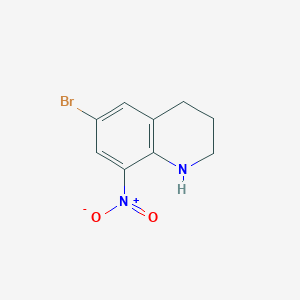

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)

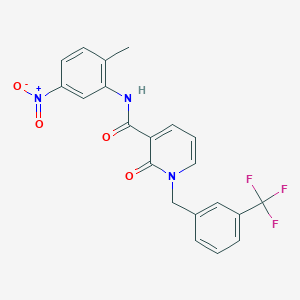

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)

![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)

![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)